N-(2,3-Dioxoindolin-6-yl)acetamide
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Overview
Description
N-(2,3-Dioxoindolin-6-yl)acetamide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . . This compound is characterized by the presence of an indole ring system with two keto groups at positions 2 and 3, and an acetamide group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dioxoindolin-6-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with acetamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dioxoindolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or methanol, and under controlled temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(2,3-Dioxoindolin-6-yl)acetic acid, while reduction can produce N-(2,3-Dihydroxyindolin-6-yl)acetamide .
Scientific Research Applications
N-(2,3-Dioxoindolin-6-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-Dioxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
N-(2,3-Dioxoindolin-6-yl)acetamide is similar to other indole derivatives, such as isatin and its analogs. it is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Similar compounds include:
Isatin (1H-indole-2,3-dione): A precursor in the synthesis of this compound.
N-(2,3-Dioxoindolin-1-yl)acetamide: A closely related compound with similar structural features.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
N-(2,3-dioxo-1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)11-6-2-3-7-8(4-6)12-10(15)9(7)14/h2-4H,1H3,(H,11,13)(H,12,14,15) |
InChI Key |
KHYHYZAEKVAECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C(=O)N2 |
Origin of Product |
United States |
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